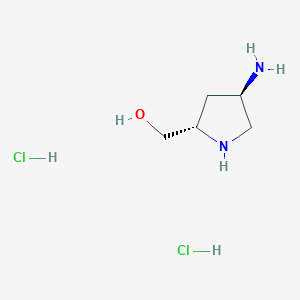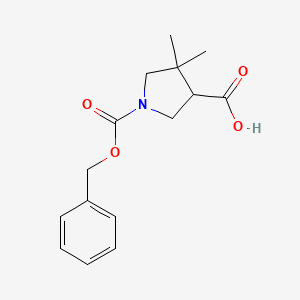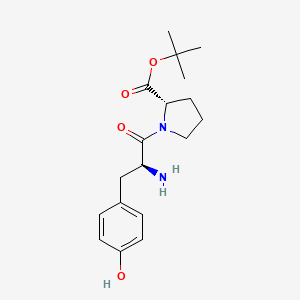
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride, also known as 4-AP, is a chiral molecule that is widely used in scientific research. It has been used to study the biochemistry and physiology of various biological systems and has been found to have a wide range of biochemical and physiological effects. 4-AP is a powerful tool for laboratory experiments, but it also has its limitations.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride is used in a wide range of scientific research applications, including studies of neurotransmitter release, neuronal excitability, and synaptic plasticity. It has also been used to study the effects of various drugs on neuronal activity, as well as the molecular basis of learning and memory. Additionally, ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride has been used to study the effects of certain hormones, such as insulin, on neuronal activity.
Wirkmechanismus
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride acts as an agonist at certain types of voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons. When ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride binds to these channels, it causes them to open, allowing sodium ions to enter the cell and triggering an action potential. This action potential can then be used to study the effect of various drugs or hormones on neuronal activity.
Biochemical and Physiological Effects
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters such as glutamate and GABA, as well as to increase the excitability of neurons. It has also been found to modulate the activity of certain receptors, such as the AMPA receptor, and to affect the expression of certain genes, such as those involved in synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and can be separated into its two components by chromatography or crystallization. Additionally, it has a wide range of biochemical and physiological effects, making it a powerful tool for studying the effects of various drugs or hormones on neuronal activity. However, ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride also has some limitations. For example, it can be toxic in high concentrations, and its effects are not always reversible.
Zukünftige Richtungen
There are several potential future directions for research involving ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride. For example, further research could be done to explore its effects on other types of neurons, such as inhibitory neurons, and to study the effects of various drugs on its activity. Additionally, research could be done to explore its effects on other types of physiological processes, such as metabolism or the immune response. Finally, further research could be done to develop new methods of synthesizing ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride or to explore ways of making its effects more reversible.
Synthesemethoden
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. It can be synthesized by a variety of methods, including the reaction of pyrrolidine with paraformaldehyde in the presence of a base. This reaction produces a mixture of the two mirror-image forms of ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride. The mixture can then be separated into its two components by chromatography or crystallization.
Eigenschaften
IUPAC Name |
[(2S,4R)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBCWBHSWFNCC-CIFXRNLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)
